molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride CAS No. 2305253-44-3

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

Cat. No. B2450646
CAS RN: 2305253-44-3
M. Wt: 221.68
InChI Key: DDJIQWCWLGGINJ-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2305253-44-3 . It is a stable, white to off-white crystalline powder. The compound is optically active and exists as a single enantiomer.


Synthesis Analysis

One of the most commonly used methods involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. ASDH can also be synthesized via the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.


Molecular Structure Analysis

The molecular weight of this compound is 221.68 . The IUPAC Name is 8-oxa-1-azaspiro [4.5]decane-4-carboxylic acid hydrochloride . The Inchi Code is 1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a stable, white to off-white crystalline powder. It is soluble in water and methanol and slightly soluble in ethanol and acetone. The compound has a melting point of 215-220°C and a molecular weight of 223.7 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various chemically significant structures. For instance, Wen (2002) detailed the synthesis and crystal structure of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, highlighting its chiral nature and chair conformation of the cyclohexyl group (Wen, 2002).
  • Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, underscoring its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Biological and Medicinal Chemistry Applications

  • Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series, including 1-oxa-8-azaspiro[4.5]decane, demonstrating its significance in medicinal chemistry optimization (Meyers et al., 2011).
  • Tsukamoto et al. (1995) synthesized and assessed 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, indicating their potential therapeutic application for dementia of Alzheimer's type (Tsukamoto et al., 1995).
  • Tian et al. (2020) reported the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, highlighting their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).

Miscellaneous Applications

  • Patel et al. (2005) described the enantioselective microbial reduction of a derivative of 8-azaspiro[4.5]decane, showcasing the versatility of the compound in enantioselective reactions (Patel et al., 2005).
  • Bigley and May (1969) measured the rates of decarboxylation of a related compound, 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, shedding light on its reactivity and decomposition mechanisms (Bigley & May, 1969).

Safety and Hazards

The compound has been classified as moderately hazardous . It has been associated with skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362) .

properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJIQWCWLGGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C(=O)O)CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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